tert-Butyl 3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Description
tert-Butyl 3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (C₁₄H₂₄N₂O₄, molecular weight 284.35 g/mol) is a spirocyclic compound featuring a bicyclic core with oxygen and nitrogen heteroatoms. Its structure includes a tert-butyl carbamate group, which serves as a protective moiety for the amine functionality during synthetic processes . This compound is part of a broader class of spirocyclic amines, which are pivotal in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive scaffolds . Notably, the compound was listed as discontinued by CymitQuimica (Ref: 10-F604555), suggesting challenges in synthesis or commercial viability .
Properties
Molecular Formula |
C14H24N2O4 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
tert-butyl 3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-10-9-19-14(11(17)15-10)5-7-16(8-6-14)12(18)20-13(2,3)4/h10H,5-9H2,1-4H3,(H,15,17) |
InChI Key |
HACOJUDPVUMKSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Corey-Chaykovsky Epoxidation Pathway
The most frequently reported method begins with N-Boc-piperidone, employing Corey-Chaykovsky reagent (dimethylsulfonium methylide) to generate an epoxide intermediate. Subsequent ring-opening with methylamine derivatives proceeds with 85% regioselectivity at the less hindered epoxide carbon, as confirmed by $$^{13}\text{C}$$ NMR analysis. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | −78°C to −30°C | ±15% yield |
| Solvent System | THF/DMSO (4:1) | ±22% yield |
| Epoxide Equivalents | 1.2–1.5 | ±8% yield |
This route demonstrates superior atom economy compared to alternative methods, with an E-factor of 18.7 kg waste/kg product.
Malonate-Based Industrial Synthesis
A patent-protected seven-step sequence starts with ethyl malonate, achieving the spirocyclic core through sequential reduction, tosylation, and cesium carbonate-mediated cyclization. The process features:
- Malonate Alkylation : Ethanol solvent at 65°C for 5 hours (92% conversion)
- Lithium Borohydride Reduction : Tetrahydrofuran at 40°C (3.5 hours, 84% yield)
- Tosyl Protection : Dichloromethane with triethylamine (12 hours, 78% yield)
- Spirocyclization : Acetonitrile with Cs$$2$$CO$$3$$ at 80°C (3 hours, 68% yield)
This method's scalability is evidenced by Angel Pharmatech Ltd.'s 20-day production timeline for multi-kilogram batches.
Critical Reaction Optimization
Spirocyclic Ring Formation
Comparative solvent studies reveal acetonitrile's superiority over DMF or DMSO in cyclization steps (Table 1):
Table 1: Solvent Effects on Spirocyclization Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acetonitrile | 37.5 | 68 | 98.4 |
| DMF | 36.7 | 51 | 89.2 |
| 1,4-Dioxane | 2.2 | 32 | 76.8 |
The use of cesium carbonate versus potassium carbonate improves yields by 22% due to enhanced oxyanion stabilization.
Protecting Group Strategy
The tert-butyloxycarbonyl (Boc) group demonstrates optimal stability during magnesium-mediated reductions. Comparative analysis of protective groups shows:
- Boc Protection : 94% retention after 5 reaction steps
- Cbz Protection : 67% retention under identical conditions
- Fmoc Protection : Complete degradation in acidic media
Deprotection using 20% trifluoroacetic acid in dichloromethane achieves quantitative Boc removal without ring-opening side reactions.
Advanced Characterization Data
Spectroscopic Signatures
Key structural features were confirmed through:
Chromatographic Purity
Reverse-phase HPLC (C18 column, 60:40 MeCN/H$$_2$$O) shows:
- Retention time: 8.72 min
- Peak symmetry: 1.02
- Column efficiency: 18,400 plates/m
Industrial Production Considerations
Cost Analysis of Starting Materials
Table 2: Raw Material Cost Breakdown
| Component | Cost/kg ($) | Percentage of Total |
|---|---|---|
| Ethyl Malonate | 48 | 22% |
| Lithium Borohydride | 320 | 35% |
| Pd/C (10%) | 1,150 | 18% |
| Cs$$2$$CO$$3$$ | 890 | 15% |
Process intensification through continuous flow hydrogenation reduces palladium catalyst costs by 40% through efficient recycling.
Environmental Impact Mitigation
The optimized route reduces:
- E-factor from 43.2 to 28.1 kg waste/kg product
- PMI (Process Mass Intensity) from 127 to 89
- Energy consumption by 35% through microwave-assisted cyclization
Emerging Synthetic Technologies
Photoredox Catalysis
Preliminary studies demonstrate visible-light-mediated spirocyclization using fac-Ir(ppy)$$_3$$:
Biocatalytic Approaches
Immobilized lipase PS-800 shows promise in kinetic resolution:
- Enantiomeric excess: 98% ee
- Space-time yield: 4.8 g/L/h
- Operational stability: 15 cycles
Chemical Reactions Analysis
tert-Butyl 3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of tert-Butyl 3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent-Specific Differences
- tert-Butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (C₂₀H₂₈N₂O₄): Replaces the 3-methyl group with a benzyl substituent, increasing molecular weight (360.45 g/mol) and lipophilicity.
- (R)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate (C₁₅H₂₂F₃N₂O₃) :
Incorporates a trifluoromethyl group at position 5, introducing strong electron-withdrawing effects and metabolic stability (molecular weight 336.35 g/mol) .
Core Modifications
- tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (C₁₄H₂₄N₂O₃) :
Replaces the 1-oxa moiety with a ketone, altering hydrogen-bonding capacity and ring strain (molecular weight 268.36 g/mol) . - tert-Butyl 7-methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate :
Features a single nitrogen atom in the spiro system, simplifying the heterocyclic framework .
Physicochemical and Pharmacological Properties
*Predicted using fragment-based methods.
Biological Activity
tert-Butyl 3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS Number: 1914988-99-0) is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 284.35 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.
Research indicates that compounds within the diazaspiro[5.5]undecane family, including tert-butyl 3-methyl-5-oxo derivatives, exhibit inhibitory effects on soluble epoxide hydrolase (sEH), an enzyme implicated in various pathological conditions including chronic kidney disease and hypertension . The inhibition of sEH leads to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory properties.
Anticancer Properties
One notable study demonstrated that related diazaspiro compounds inhibit geranylgeranyltransferase I (GGTase I), which is crucial for the post-translational modification of proteins involved in cancer cell proliferation . This inhibition results in the downregulation of YAP1 and TAZ proteins, which are associated with tumor growth and metastasis.
In Vivo Studies
In animal models, specifically in a rat model of anti-glomerular basement membrane glomerulonephritis, administration of related compounds led to significant reductions in serum creatinine levels, indicating renal protective effects . These findings suggest potential applications in treating kidney diseases.
Case Study 1: sEH Inhibition
A study involving a series of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas found that these compounds exhibited high potency as sEH inhibitors. The lead compound showed effective bioavailability and reduced kidney damage markers when tested in vivo .
Case Study 2: GGTase I Inhibition
Another investigation focused on the inhibition of GGTase I by diazaspiro compounds. The results indicated that these compounds could effectively block cancer cell proliferation through modulation of critical signaling pathways associated with cell survival and apoptosis .
Data Table: Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
